molecular formula C21H15ClN4O3 B2620417 4-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-nitrobenzamide CAS No. 850932-16-0

4-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-nitrobenzamide

Cat. No.: B2620417
CAS No.: 850932-16-0
M. Wt: 406.83
InChI Key: KSAQLZLIQOHNTQ-UHFFFAOYSA-N
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Description

4-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-nitrobenzamide is a synthetic organic compound with a complex molecular structure. It belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-nitrobenzamide typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is efficient and yields the desired product in good quantities. The reaction is usually carried out under microwave irradiation, which enhances the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of microwave-assisted synthesis is advantageous due to its efficiency and reduced reaction times. Additionally, solvent- and catalyst-free methods are preferred for their environmental benefits and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and targets depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group and the chloro substituent allows for diverse chemical modifications, making it a versatile scaffold for drug development .

Properties

IUPAC Name

4-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN4O3/c1-13-9-10-25-18(11-13)23-19(14-5-3-2-4-6-14)20(25)24-21(27)15-7-8-16(22)17(12-15)26(28)29/h2-12H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSAQLZLIQOHNTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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